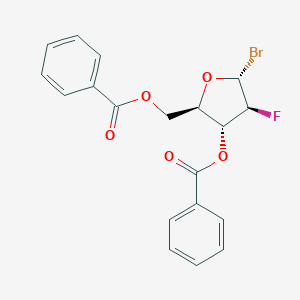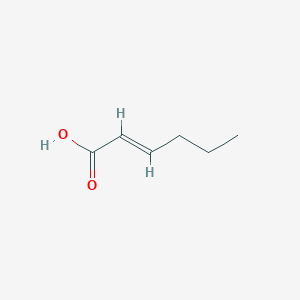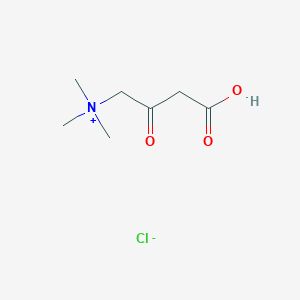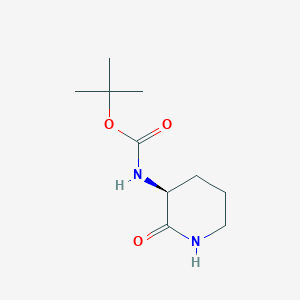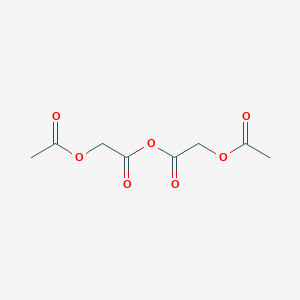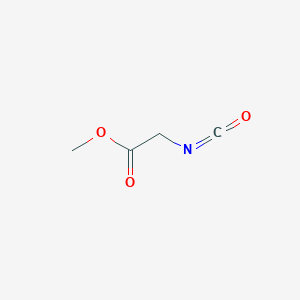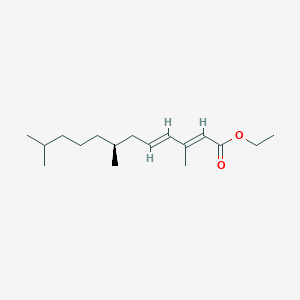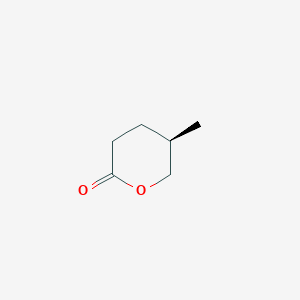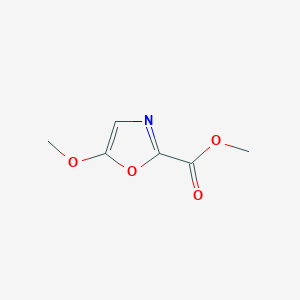
5-Méthoxy-1,3-oxazole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds. Its structural and chemical properties render it a versatile intermediate in organic synthesis, allowing for various chemical modifications and transformations.
Synthesis Analysis
The synthesis of oxazole derivatives, including methyl 5-methoxy-1,3-oxazole-2-carboxylate, can be achieved through several methods. One approach involves the formal [3+2] cycloadditions of 5-methoxyoxazoles with aldehydes in the presence of catalysts such as methylaluminum β-binaphthoxide, leading to oxazoline carboxylates with high cis-selectivity. Another method employs tin(IV) chloride catalysis for the synthesis of oxazoline-4-carboxylates by cycloaddition of 5-methoxyoxazoles with α-alkoxy aldehydes, resulting in compounds with high diastereoselectivity (Suga, Shi, & Ibata, 1993) (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Applications De Recherche Scientifique
Agents antimicrobiens
5-Méthoxy-1,3-oxazole-2-carboxylate de méthyle : des dérivés ont été synthétisés et examinés pour leur potentiel en tant qu'agents antimicrobiens. Le cycle oxazole, une structure centrale dans ces composés, a été associé à une activité antibactérienne significative contre diverses souches telles que Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, et une activité antifongique contre Candida albicans, Aspergillus niger, et Aspergillus clavatus .
Recherche anticancéreuse
Les dérivés d'oxazole, y compris ceux dérivés du This compound, sont étudiés pour leurs propriétés anticancéreuses. Ces composés se sont montrés prometteurs pour inhiber la croissance des cellules cancéreuses, certains dérivés étant testés comme inhibiteurs de la tyrosine kinase, qui sont cruciaux dans les voies de signalisation qui régulent la prolifération des cellules cancéreuses .
Applications anti-inflammatoires et analgésiques
Le noyau oxazole est connu pour ses effets anti-inflammatoires et analgésiques. Les chercheurs étudient l'efficacité des dérivés du This compound pour réduire l'inflammation et la douleur, ce qui pourrait conduire à de nouveaux traitements des maladies inflammatoires chroniques .
Activité antidiabétique
Certains dérivés d'oxazole ont été identifiés comme présentant une activité antidiabétique. L'optimisation structurelle du This compound pourrait conduire au développement de nouveaux médicaments antidiabétiques qui aident à réguler la glycémie chez les patients diabétiques .
Potentiel anti-obésité
La modification des dérivés du This compound est étudiée pour son rôle potentiel dans la gestion du poids. Ces composés peuvent influencer les voies métaboliques associées à l'obésité, offrant une nouvelle approche pour lutter contre ce problème de santé mondial .
Propriétés antioxydantes
Les dérivés d'oxazole sont également étudiés pour leurs propriétés antioxydantes. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, et les dérivés du This compound pourraient contribuer à la prévention des maladies causées par les dommages oxydatifs .
Safety and Hazards
Orientations Futures
The future directions for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities, making them valuable for medical applications .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the therapeutic potentials of oxazole scaffolds . This review could provide valuable insights into the potential applications of “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds.
Mécanisme D'action
Target of Action
Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds
Mode of Action
The large electron cloud, resulting from the nitrogen and oxygen lone pair electrons in the oxazole ring, would likely have destabilizing electronic interactions with the negatively charged phosphate backbone of the DNA . This results in an unfavorable recognition profile, indicating that the compound may interfere with DNA structure or function .
Propriétés
IUPAC Name |
methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWHLCLCKMXXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363432 | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477870-14-7 | |
| Record name | 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

